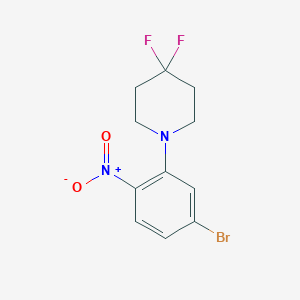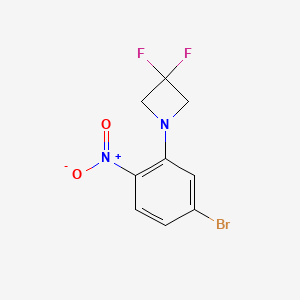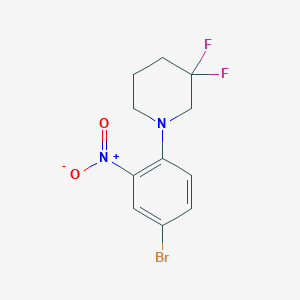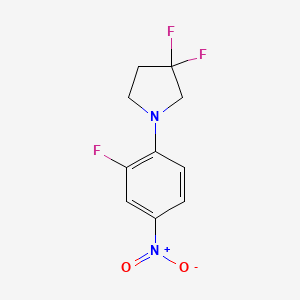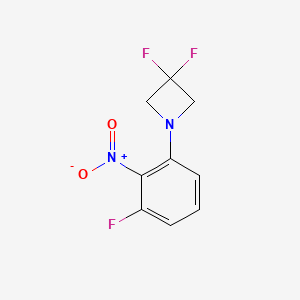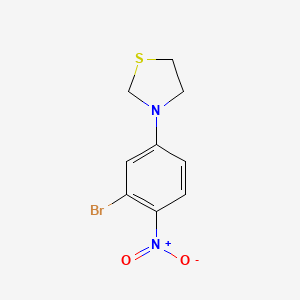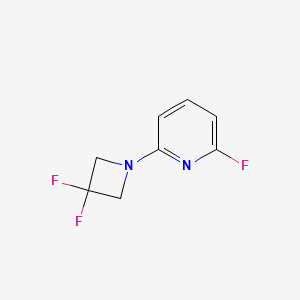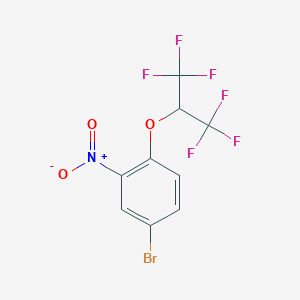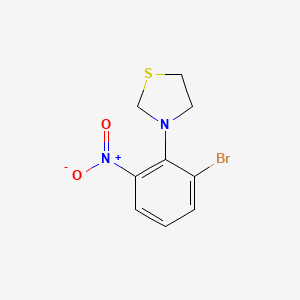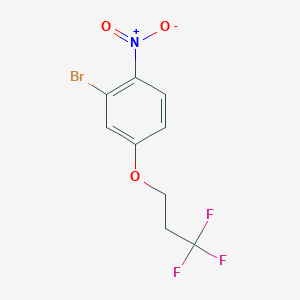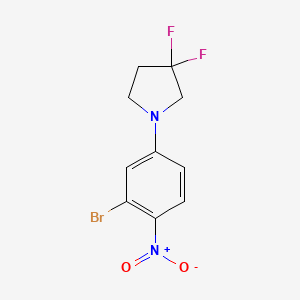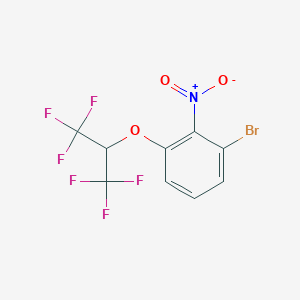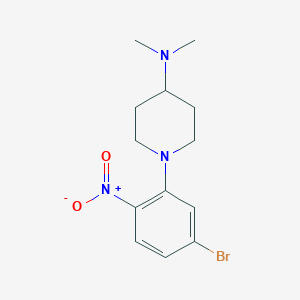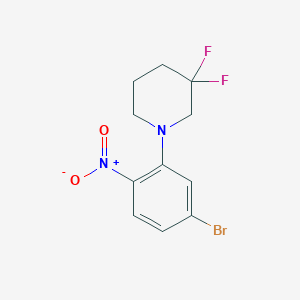![molecular formula C11H19NO2 B1411623 Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1822599-92-7](/img/structure/B1411623.png)
Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (TBAC) is an organic compound that is used in a variety of scientific research applications. TBAC is a bicyclic compound containing both a tert-butyl and a carboxylate group. It is a versatile compound that can be used in a range of different experiments, including synthesis, reaction, and analysis. TBAC has been studied extensively and its properties are well-known.
Applications De Recherche Scientifique
Efficient Synthesis
Maton et al. (2010) described an efficient, scalable synthesis route for tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements from original methods. This approach, starting from commercially available chiral lactone, involved an epimerization/hydrolysis step for the undesired diastereoisomer, simplifying purification. The process could scale up to produce kilogram amounts of the compound in 43% yield over nine chemical transformations (Maton et al., 2010).
Novel Scaffolds for Piperidine Synthesis
Harmsen et al. (2011) reported the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This method served as a new scaffold for preparing substituted piperidines, with the terminal alkyne being converted into 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).
Glutamic Acid Analogue Synthesis
Hart and Rapoport (1999) focused on synthesizing a glutamic acid analogue from L-serine, leading to the creation of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue. This process involved multiple steps, including a transannular alkylation to form the [2.2.1] ring system and stereospecific reductions (Hart & Rapoport, 1999).
Piperidine Derivatives Fused to Tetrahydrofuran Ring
Moskalenko and Boev (2014) synthesized tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, leading to N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This work involved intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles (Moskalenko & Boev, 2014).
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic Acid
Napolitano et al. (2010) conducted a comprehensive study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid potentially useful in medicinal chemistry due to its bicyclic nature and conformational constraints. Their optimized synthetic route involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction of the resulting lactam (Napolitano et al., 2010).
Conformationally Constrained Amino Acids
Campbell and Rapoport (1996) reported a method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, which serve as peptidomimetics for conformational studies. This method includes a thiolactam sulfide contraction and a transannular alkylation sequence starting from L-glutamic acid (Campbell & Rapoport, 1996).
Synthesis of Various Stereoisomers
Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a significant advancement in synthesizing these unnatural amino acids. Their method allowed for obtaining pure cis or trans acid and involved optical resolution through diastereomeric salt formation or chromatography (Bakonyi et al., 2013).
Scalable Synthesis of Cyclohexanediamine Derivatives
Pandey et al. (2013) introduced a scalable approach to synthesize enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines. This method utilized meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a starting material (Pandey et al., 2013).
Propriétés
IUPAC Name |
tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-5-4-8-6-9(8)7-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVHPXCOOUMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



